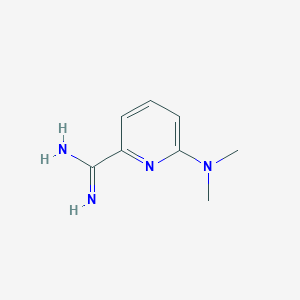
5-Sulfamoyl-2,3-Dihydro-1-benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is a benzofuran derivative with a sulfamoyl group attached to it.
Wissenschaftliche Forschungsanwendungen
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a promising anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Pharmacokinetics
, which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Action Environment
The action of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound. Additionally, the stability of the compound can be affected by factors such as temperature and light .
Biochemische Analyse
Cellular Effects
The effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide on cellular processes are profound. It has been shown to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This inhibition is achieved through the disruption of cell signaling pathways, alteration of gene expression, and interference with cellular metabolism. The compound’s impact on these cellular processes highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide have been observed over different time periods. The compound is relatively stable, maintaining its activity over extended periods. Its degradation products and long-term effects on cellular function are still under investigation. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzofuran derivative with a sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzofuran compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate
- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide derivatives
Uniqueness
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its specific inhibition of carbonic anhydrase IX, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for targeted cancer therapy.
Eigenschaften
IUPAC Name |
5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDBXHFJOMHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B1375192.png)


![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)




![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)


